4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19BrN2/c29-25-17-15-23(16-18-25)27-19-26(30-28(31-27)24-9-5-2-6-10-24)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCGHXGRCSQGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421599-34-9 | |
| Record name | 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Assembly
The Suzuki-Miyaura reaction is pivotal for constructing the biphenyl moiety. This method employs palladium catalysts to couple aryl halides with boronic acids. For example, 4-bromophenylboronic acid reacts with a halogenated pyrimidine intermediate under Pd(PPh₃)₄ catalysis in a toluene/ethanol solvent system with Na₂CO₃ as a base. The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 70–85% for analogous biphenyl derivatives.
Key Conditions
| Catalyst | Solvent System | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/Ethanol | 80°C | 78% |
| PdCl₂(dppf) | DMF/H₂O | 100°C | 82% |
Ullmann Coupling for Aryl Halide Functionalization
Pyrimidine Ring Formation via Cyclization
Biginelli-Like Cyclocondensation
The pyrimidine core is synthesized via cyclocondensation of amidines with diketones. For instance, 4-bromophenylamidine reacts with 1,3-diketones under acidic reflux conditions (HCl/EtOH, 80°C) to form the pyrimidine ring. This method yields 56–74% for structurally similar compounds.
Reaction Scheme
$$
\text{Amidine} + \text{1,3-Diketone} \xrightarrow{\text{HCl/EtOH, Δ}} \text{Pyrimidine Derivative}
$$
Transition Metal-Mediated Cyclization
Iron and cobalt catalysts enable one-pot cyclization-coupling sequences. FeCl₃ with IMes ligands promotes coupling between aryl halides and boronates, followed by intramolecular cyclization to form the pyrimidine ring. This method reduces step count but requires strict anhydrous conditions.
Case Study
Bromination and Functional Group Interconversion
Electrophilic Bromination
Post-cyclization bromination introduces the 4-bromophenyl group. N-Bromosuccinimide (NBS) in CCl₄ under UV light selectively brominates the para position of phenyl rings.
Conditions
| Reagent | Solvent | Light Source | Yield |
|---|---|---|---|
| NBS | CCl₄ | UV (254 nm) | 89% |
Nucleophilic Substitution
The bromine atom serves as a handle for further functionalization. KOtBu in DMF replaces bromide with methoxy groups at 60°C, though this step is unnecessary for the target compound.
Industrial-Scale Optimization
Continuous Flow Reactors
Microreactors enhance heat/mass transfer, improving reaction efficiency. A Pd/C-packed bed reactor achieves 92% conversion in Suzuki-Miyaura couplings, reducing catalyst loading by 40% compared to batch processes.
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield >99% purity.
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent isolates the product.
Challenges and Mitigation Strategies
Byproduct Formation
Pd black precipitation in Suzuki-Miyaura reactions is mitigated by adding TPPS-OMe (tetraphenylporphyrin sulfonate) ligands, stabilizing colloidal Pd.
Axial Chirality Control
Atropisomerism in biphenyl derivatives necessitates chiral auxiliaries or asymmetric catalysis. (R)-BINAP ligands in Negishi couplings achieve 90% enantiomeric excess for analogous compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The applications of 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine in medicinal chemistry include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, a study on various cancer cell lines revealed that it can induce apoptosis and inhibit cell cycle progression, demonstrating potential as an anticancer agent.
- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains. Investigations into the antimicrobial activity of this compound could lead to new treatments for bacterial infections.
Material Science
The compound's photophysical properties make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Due to its ability to emit light upon excitation, it can be utilized in the fabrication of OLEDs, which are essential components in modern display technologies.
- Photovoltaic Cells : The compound's electronic properties may also allow for its use in solar energy applications, particularly in enhancing the efficiency of organic photovoltaic cells.
Anticancer Investigation
A series of studies assessed the cytotoxic effects of this compound on various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
These studies indicate that the compound has significant potential as a therapeutic agent against various types of cancer.
Antimicrobial Efficacy
In a study evaluating related brominated compounds, modifications in the side chains were found to significantly affect antimicrobial potency against strains such as Staphylococcus aureus and Escherichia coli. This suggests that structural variations of this compound may enhance its efficacy against microbial infections.
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Appearance : White to yellow crystalline powder
- Melting Point : 191°C
- Purity : ≥98.0% (HPLC)
- Storage : Stable under ambient conditions; recommended to store sealed at room temperature .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key pyrimidine derivatives and their attributes:
Key Observations from Comparisons
Substituent Effects on Molecular Weight: The bromine atom in the target compound contributes significantly to its molecular weight (463.38 g/mol), making it heavier than non-halogenated analogs like 4-phenyl-6-(4-phenylphenyl)pyrimidin-2-amine (323.40 g/mol) . Trifluoromethyl and iodine substituents (e.g., in 6-(4-bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine) further increase molecular weight due to their high atomic masses .
Biological Activity: Morpholino Substitution: The morpholino group in 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine enhances antibacterial activity against Vibrio cholerae, likely due to improved solubility or target interaction . Amine vs. Phenyl Groups: The presence of an amine group in analogs (e.g., 4-phenyl-6-(4-phenylphenyl)pyrimidin-2-amine) may facilitate hydrogen bonding, contrasting with the phenyl groups in the target compound, which prioritize lipophilicity .
Electronic and Steric Effects: Bromophenyl vs. Trifluoromethyl Groups: The electron-withdrawing trifluoromethyl group in 6-(4-bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine could alter reactivity and binding affinity compared to electron-donating phenyl groups .
Biological Activity
4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine (CAS: 1421599-34-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C28H19BrN2
- Molecular Weight : 463.38 g/mol
- Melting Point : 189.0 to 193.0 °C
- Appearance : Off-white to light yellow crystalline solid
| Property | Value |
|---|---|
| CAS Number | 1421599-34-9 |
| Molecular Formula | C28H19BrN2 |
| Molecular Weight | 463.38 g/mol |
| Melting Point | 189.0 - 193.0 °C |
| Purity | ≥98% (HPLC) |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For example, derivatives of biphenyl compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
In a specific study, the compound was evaluated for its cytotoxic effects on cancer cells, revealing an IC50 value that suggests significant potency in inhibiting cell proliferation . The structure-activity relationship (SAR) analysis highlighted that modifications on the biphenyl moiety could enhance its anticancer efficacy.
Antibacterial Activity
The antibacterial properties of biphenyl derivatives have also been explored. A study demonstrated that structurally similar compounds exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including resistant strains . The presence of electron-withdrawing groups on the aromatic rings was found to be beneficial for enhancing antibacterial potency.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
Case Study 1: Anticancer Activity
A recent investigation focused on the synthesis and evaluation of various biphenyl derivatives, including this compound. The study reported significant cytotoxic effects against human cancer cell lines with a notable IC50 value indicating strong potential for further development as an anticancer agent .
Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial activity of several biphenyl derivatives against resistant bacterial strains. The results indicated that certain modifications in the chemical structure enhanced efficacy against pathogens such as Acinetobacter baumannii, suggesting a viable path for developing new antibiotics .
Q & A
Basic: What are the established synthetic routes for 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with pyrimidine core functionalization. Key steps include:
- Nucleophilic substitution to introduce bromophenyl and biphenyl groups (e.g., using 4-bromobenzyl chloride and biphenyl precursors) .
- Coupling reactions under controlled conditions (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation) .
- Optimization of reaction parameters : Temperature (60–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd for cross-couplings) significantly impact yield and purity. Recrystallization or column chromatography is often used for purification .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments. For example, downfield shifts in H NMR (~7.5–8.5 ppm) indicate aromatic protons adjacent to electron-withdrawing bromine .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) that influence stability .
- FTIR and Mass Spectrometry : Validate functional groups (e.g., C-Br stretch at ~550 cm) and molecular weight .
Advanced: How can researchers resolve discrepancies in biological activity data across studies involving this pyrimidine derivative?
Methodological Answer:
- Standardized Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) may alter activity. Replicate studies under controlled conditions .
- Structure-Activity Comparisons : Compare with analogs (e.g., 2-(Chlorophenyl)-6-methylpyrimidin-4-ol) to identify substituent-specific effects. For instance, bromine’s electronegativity may enhance target binding compared to chlorine .
- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, accounting for outliers or methodological biases .
Advanced: What strategies optimize regioselectivity in the introduction of bromophenyl groups during synthesis?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., sulfanyl or amino) to guide bromination to specific positions on the pyrimidine ring .
- Protecting Group Chemistry : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent undesired substitutions .
- Computational Prediction : DFT calculations model transition states to predict favorable reaction pathways and regioselectivity .
Advanced: How does computational modeling aid in understanding the structure-activity relationship (SAR) of this compound's bioactivity?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., kinases or DNA) to identify key interactions (e.g., halogen bonding between Br and Arg residues) .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values for bromine) with activity trends. For example, bulky biphenyl groups may improve lipophilicity and membrane permeability .
- MD Simulations : Track conformational stability in biological environments (e.g., solvation effects on planarity) to refine SAR hypotheses .
Advanced: What experimental approaches determine the compound's binding affinity to biological targets like kinases or receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., values) using immobilized protein targets .
- Fluorescence Polarization : Quantify competitive displacement of fluorescent ligands in solution-phase assays .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
